

# Benzoxiquine Solubility: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Benzoxiquine*

CAS No.: 86-75-9

Cat. No.: *B1666691*

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This technical guide offers an in-depth overview of the solubility profile of **Benzoxiquine** (8-Quinolinol Benzoate), a compound with notable antiseptic and disinfectant properties. This document is intended for researchers, scientists, and professionals in drug development, providing essential data and methodologies for its use in various laboratory and industrial applications.

## Introduction to Benzoxiquine

**Benzoxiquine**, with the chemical formula  $C_{16}H_{11}NO_2$ , is a benzoate ester of 8-hydroxyquinoline. Its biological activity is intrinsically linked to its formulation and delivery, making a thorough understanding of its solubility in different solvents a critical aspect of research and development. This guide summarizes the available solubility data for **benzoxiquine** and provides a standardized experimental protocol for its determination.

## Physicochemical Properties of Benzoxiquine

A summary of the key physicochemical properties of **benzoxiquine** is presented in the table below.

Property	Value
CAS Number	86-75-9
Molecular Formula	C <sub>16</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	249.26 g/mol
Melting Point	118-120 °C
logP (o/w)	3.300 (estimated)

## Solubility of Benzoxiquine in Organic Solvents

Currently, publicly available quantitative solubility data for **benzoxiquine** in a wide range of organic solvents is limited. The following table summarizes the existing qualitative and estimated quantitative information.

Solvent	Type	Solubility Data	Temperature (°C)
Water	Aqueous	44.66 mg/L (estimated)	25
Alcohol	Organic	Soluble	Not Specified
Ether	Organic	Soluble[1]	Not Specified
Ethanol	Organic	Data Not Available	-
Methanol	Organic	Data Not Available	-
Acetone	Organic	Data Not Available	-
Chloroform	Organic	Data Not Available	-
Dimethyl Sulfoxide (DMSO)	Organic	Data Not Available	-
N,N- Dimethylformamide (DMF)	Organic	Data Not Available	-

Note: The term "Soluble" indicates a qualitative description, and the lack of a specific value suggests that while dissolution occurs, the precise concentration has not been formally reported in the available literature.

## Experimental Protocol for Solubility Determination

The following section details a robust and reliable methodology for the quantitative determination of **benzoxiquine** solubility in various organic solvents. This protocol is based on the widely accepted shake-flask method.

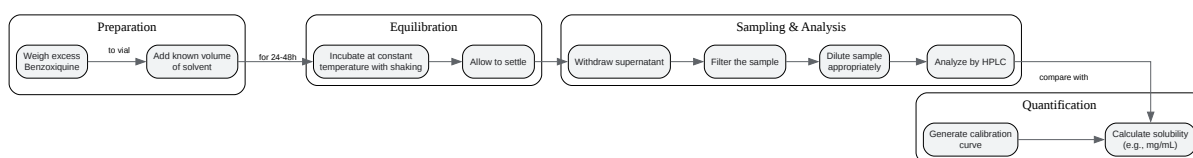
### Materials and Equipment

- **Benzoxiquine** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance

- Thermostatically controlled shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)

## Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.



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**Figure 1:** Experimental workflow for determining **benzoxiquine** solubility.

## Detailed Procedure

- Preparation of Saturated Solutions: Add an excess amount of **benzoxiquine** to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
- Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48

hours) to ensure that equilibrium is reached.

- **Phase Separation:** After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. For solvents where settling is slow, centrifugation can be employed to facilitate phase separation.
- **Sampling and Filtration:** Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22  $\mu\text{m}$  PTFE) to remove any remaining solid particles.
- **Dilution:** Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC method to determine the concentration of **benzoxiquine**.
- **Calibration:** Prepare a series of standard solutions of **benzoxiquine** of known concentrations in the same solvent. Analyze these standards using the same HPLC method to generate a calibration curve.
- **Calculation:** Use the calibration curve to determine the concentration of **benzoxiquine** in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

## Conclusion

The solubility of **benzoxiquine** is a fundamental parameter that influences its application in various scientific and industrial fields. While comprehensive quantitative data in a wide array of organic solvents is not yet readily available, the qualitative information and the standardized experimental protocol provided in this guide offer a solid foundation for researchers. The detailed methodology will enable the generation of reliable and reproducible solubility data, which is essential for the formulation, purification, and effective application of this compound. Further research to populate the solubility table with quantitative values is highly encouraged to enhance the collective understanding of **benzoxiquine**'s physicochemical behavior.

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## References

- 1. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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